molecular formula C17H27NO5 B4039818 N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid

Cat. No.: B4039818
M. Wt: 325.4 g/mol
InChI Key: AOOUKFHGQLKLBF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines It features a tertiary amine structure with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine typically involves the reaction of 4-(2-methylbutan-2-yl)phenol with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the electrophilic carbon of the N,N-dimethylaminoethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Oxides of the original compound

    Reduction: Amine derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-propanamine
  • N-propyl-1-propanamine
  • N-ethyl-N-methylcyclopentylamine

Uniqueness

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine is unique due to its specific structural features, such as the presence of a phenoxy group and an oxalic acid moiety

Properties

IUPAC Name

N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-6-15(2,3)13-7-9-14(10-8-13)17-12-11-16(4)5;3-1(4)2(5)6/h7-10H,6,11-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOUKFHGQLKLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid

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